N-(3-chlorophenyl)-2-ethoxybenzamide
Description
N-(3-chlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group linked to a 3-chlorophenylamine moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) groups, which influence its physicochemical and biological behavior.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
YSPPVRAGVJQTAE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) N-(4-chlorophenyl)-2-hydroxybenzamide
- Structural Difference : The hydroxyl group replaces the ethoxy group at the 2-position, and the chloro substituent is at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
- Crystal structure studies highlight differences in molecular packing due to these substitutions .
b) N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7)
- Structural Difference : Contains a trifluoromethyl (CF₃) group at the 3-position and a chloro group at the 4-position on the phenyl ring.
- Functional Impact : The CF₃ group increases electronegativity and steric bulk, enhancing HAT activation properties. This contrasts with the simpler 3-chloro substitution in the target compound, which lacks significant HAT activation .
Alkyl Chain Modifications
a) N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB,6)
- Structural Difference : Incorporates a long pentadecyl chain at the 6-position of the benzamide ring.
- Functional Impact : The hydrophobic chain improves cell membrane permeability, making CTPB more potent in cellular assays compared to shorter-chain analogs like N-(3-chlorophenyl)-2-ethoxybenzamide .
Hybrid Analogues
a) N-(3-chloro-2-methylphenyl)-2-ethoxybenzamide
- Structural Difference : A methyl group is added at the 2-position of the chlorophenyl ring.
- No direct activity data are available for this compound, but structural analogs suggest reduced solubility compared to the target compound .
Key Observations:
Electronegative Groups : CF₃ and Cl at para/meta positions significantly enhance HAT activation, as seen in CTB .
Hydrophobic Chains : Long alkyl chains (e.g., pentadecyl) improve cellular uptake but may reduce aqueous solubility .
Positional Isomerism : Meta-chloro substitution (as in the target compound) vs. para-chloro (as in CTB) leads to divergent biological outcomes, emphasizing the role of substituent geometry .
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